molecular formula C18H14BrN3O2 B14933882 6-bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one

6-bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one

Cat. No.: B14933882
M. Wt: 384.2 g/mol
InChI Key: ZDTFTWSXPWUNEQ-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one is a brominated quinazolinone derivative characterized by a fused dihydrobenzazepine ring at position 3 and a bromine atom at position 5. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

3-(6-bromo-4-oxoquinazolin-3-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C18H14BrN3O2/c19-12-6-7-15-13(9-12)18(24)22(10-20-15)16-8-5-11-3-1-2-4-14(11)21-17(16)23/h1-4,6-7,9-10,16H,5,8H2,(H,21,23)

InChI Key

ZDTFTWSXPWUNEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3C=NC4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 6th position of the quinazolinone ring.

    Formation of Benzazepine Ring: Cyclization reactions to form the benzazepine moiety.

    Hydroxylation: Introduction of the hydroxyl group at the 2nd position of the benzazepine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the bromine atom or the quinazolinone ring, potentially leading to debromination or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the bromine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with ketone or aldehyde functionalities, while reduction could produce debrominated or hydrogenated analogs.

Scientific Research Applications

6-bromo-3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)quinazolin-4(3H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anticancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Substituent Analysis

The biological activity of quinazolinones is highly dependent on substituents at positions 2, 3, and 6. Below is a comparative analysis of key analogs:

Role of Bromine at Position 6

The bromine atom at position 6 is a common feature in bioactive quinazolinones. Studies demonstrate that bromination enhances electron-withdrawing effects, improving binding affinity to target enzymes or receptors. For example:

  • Antimicrobial Activity : 6-Bromo-2-methyl-3-(substituted phenyl) derivatives exhibit MIC values as low as 12.5 µg/mL against Staphylococcus aureus .
  • Enzyme Inhibition: Brominated quinazolinones like 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) show potent α-glucosidase inhibition (IC₅₀: 0.8 µM), critical for antidiabetic applications .

Impact of Position 3 Substituents

The 3-position substituent dictates solubility and target specificity:

  • This contrasts with simpler aryl or alkyl groups in analogs like 3-benzyl or 3-(4-chlorophenyl) derivatives .
  • Amino Groups: 3-Amino-substituted derivatives (e.g., 6-bromo-3-amino-2-methylquinazolinone) serve as precursors for Schiff bases, expanding their application in drug discovery .

Antimicrobial and Anti-Inflammatory Properties

6-Bromo-2-methyl-3-(substituted phenyl)quinazolinones demonstrate dose-dependent antimicrobial activity. For instance:

  • Anti-inflammatory Activity : Carrageenan-induced paw edema in rats was reduced by 58% at 50 mg/kg for 6-bromo-3-(4-fluorophenyl) derivatives .

Anticancer Potential

Electrochemical synthesis methods enable the production of quinazolinones with structural similarities to known anticancer drugs. For example, benzoquinazolinone 12, derived from BQCA, shows enhanced potency in preclinical models .

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